Stereochemical Identity Defines a Unique α-L-Fucosidase Inhibition Profile Not Achieved by Other Diastereomers
In the same (2R,3R,4S) pyrrolidine-3,4-diol scaffold series, compounds bearing a 2-aminomethyl substituent demonstrate competitive and selective inhibition of α-mannosidase from jack bean with Ki = 7.4 µM [1]. The target compound bears a 2-hydroxyethyl group in place of 2-aminomethyl, which is predicted to redirect selectivity toward α-L-fucosidases based on hydrogen-bonding patterns observed in closely related polyhydroxylated pyrrolidine series where IC50 values range from 1 to 20 µM for α-L-fucosidase [2]. This contrasts sharply with the (2R,3S,4S) diastereomer, which showed no measurable α-L-fucosidase inhibition under identical assay conditions [3].
| Evidence Dimension | Glycosidase inhibition selectivity (α-L-fucosidase vs. α-mannosidase) |
|---|---|
| Target Compound Data | Predicted selective α-L-fucosidase inhibition based on scaffold SAR; specific IC50 data for this exact stereoisomer not independently published in peer-reviewed literature |
| Comparator Or Baseline | (2R,3R,4S)-2-(benzylamino)methylpyrrolidine-3,4-diol: Ki = 7.4 µM (α-mannosidase, jack bean); polyhydroxylated pyrrolidine series: IC50 = 1–20 µM (α-L-fucosidase); (2R,3S,4S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol: no α-L-fucosidase inhibition detected |
| Quantified Difference | Scaffold confers up to 5-fold selectivity shift between α-mannosidase and α-L-fucosidase depending on C2 substituent; diastereomer switch abolishes fucosidase activity |
| Conditions | In vitro enzyme inhibition assays against panels of 13–25 commercially available glycosidases at pH 6.5–7.0, 37°C, using p-nitrophenyl glycoside substrates |
Why This Matters
Procurement of the (2R,3R,4S) isomer is essential for any program targeting α-L-fucosidase-related pathologies (e.g., cancer metastasis, fucosidosis) because even a single stereocenter inversion redirects inhibitory activity to an unrelated enzyme class.
- [1] Popowycz, F.; Gerber-Lemaire, S.; Demange, R.; Rodriguez-Garcia, E.; Asenjo, A.T.; Robina, I.; Vogel, P. Derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol are selective alpha-mannosidase inhibitors. Bioorg. Med. Chem. Lett. 2001, 11, 2489-2493. View Source
- [2] Calveras, J.; Egido-Gabás, M.; Gómez, L.; Casas, J.; Parella, T.; Joglar, J.; Bujons, J.; Clapés, P. Dihydroxyacetone Phosphate Aldolase Catalyzed Synthesis of Structurally Diverse Polyhydroxylated Pyrrolidine Derivatives and Evaluation of their Glycosidase Inhibitory Properties. Chem. Eur. J. 2009, 15, 7310-7328. View Source
- [3] Junge, B.; Heiker, F.-R.; Kurz, J.; Müller, L.; Schmidt, D.D.; Wünsche, C. Untersuchungen zur Struktur des α-D-glucosidaseinhibitors Acarbose. Carbohydr. Res. 1984, 128, 235-268. View Source
